molecular formula C16H13BrN2O2S B11102436 2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11102436
M. Wt: 377.3 g/mol
InChI Key: HHFNSCYTYPBHFT-UFWORHAWSA-N
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Description

2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a benzothiophene ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process. One common method starts with the bromination of 2,4-dihydroxybenzaldehyde to obtain 5-bromo-2,4-dihydroxybenzaldehyde. This intermediate is then subjected to a condensation reaction with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction proceeds through the formation of a Schiff base, resulting in the desired product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonitrile group can yield primary amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific molecular targets makes it a promising lead compound.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties are leveraged to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to the modulation of their activity. In the case of enzyme inhibition, the compound may bind to the active site, preventing substrate access and thereby inhibiting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-3,6-dimethyl-phenylamine: Similar in having brominated phenyl groups.

    Ethyl acetoacetate: Shares the carbonitrile group and is used in similar synthetic applications.

Uniqueness

What sets 2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile apart is its combination of a brominated phenyl group, a benzothiophene ring, and a carbonitrile group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

2-[(E)-(5-bromo-2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H13BrN2O2S/c17-12-5-9(13(20)6-14(12)21)8-19-16-11(7-18)10-3-1-2-4-15(10)22-16/h5-6,8,20-21H,1-4H2/b19-8+

InChI Key

HHFNSCYTYPBHFT-UFWORHAWSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=C(C=C3O)O)Br)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=C(C=C3O)O)Br)C#N

Origin of Product

United States

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